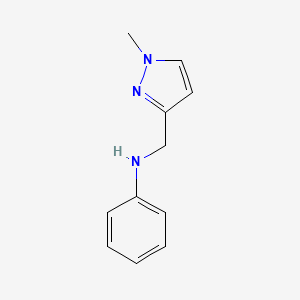

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

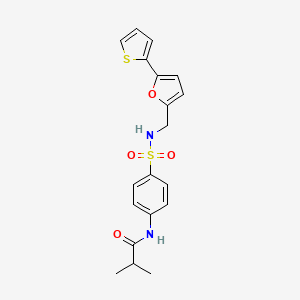

“N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to an aniline group, which is a phenyl group attached to an amino group. This compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of diarylhydrazones and vicinal diols . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Further details about the synthesis process can be found in the referenced articles .

Molecular Structure Analysis

The molecular structure of “N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group . The empirical formula of this compound is C10H11N3 and its molecular weight is 173.21 .

科学的研究の応用

Luminescent Materials for OLEDs

Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes

Research into luminescent materials has led to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, where related compounds, including various aniline derivatives, have been synthesized and analyzed for their structure, photophysics, and potential in electroluminescence applications. This includes the exploration of their use in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency, making them suitable for display and lighting technologies (Vezzu et al., 2010).

Synthetic Methods in Organic Chemistry

Mechanism of Anodic N-N Bond Formation

Insights into the electrochemical synthesis of medicinally relevant structures through anodic N-N bond formation have been gained. This method offers a safe and sustainable approach to creating complex molecules, highlighting the versatility of aniline derivatives in facilitating diverse chemical syntheses (Gieshoff et al., 2017).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Novel Heterocyclic Disazo Dyes

Aniline derivatives have been utilized in synthesizing novel heterocyclic disazo dyes, exhibiting significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents and dyes with specific absorption characteristics (Karcı et al., 2009).

Chemosenors for Metal Ions

Chemosensors for Aluminum Ion Detection

The development of efficient chemosensors for Al3+ ion detection in aqueous solutions illustrates another application area. These chemosensors, integrating aniline derivatives, show high selectivity and sensitivity, demonstrating their utility in environmental monitoring and health diagnostics (Shree et al., 2019).

Coordination Chemistry and Metal Complexes

Structural Analysis of Coordination Compounds

Research on coordination chemistry has led to the synthesis and characterization of compounds featuring aniline derivatives as ligands, providing insights into the structural aspects of metal-ligand interactions. These studies facilitate the design of metal complexes with specific properties for catalysis, material science, and biological applications (Daoudi et al., 2002).

Safety and Hazards

特性

IUPAC Name |

N-[(1-methylpyrazol-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBPVRNJIXJHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)

![8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2825787.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)